An In-depth Technical Guide to 1-(Cyclopentyloxy)-4-ethynylbenzene: Synthesis, Properties, and Applications for Advanced Research
An In-depth Technical Guide to 1-(Cyclopentyloxy)-4-ethynylbenzene: Synthesis, Properties, and Applications for Advanced Research
For distribution to researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 1-(cyclopentyloxy)-4-ethynylbenzene, a versatile aromatic building block with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes key technical data with practical insights into its synthesis and potential applications, aiming to empower researchers in their discovery and development endeavors.
Introduction and Strategic Importance
1-(Cyclopentyloxy)-4-ethynylbenzene (CAS No. 1395039-84-5) is a bifunctional organic molecule featuring a cyclopentyloxy group and a terminal alkyne.[1] This unique combination of a moderately bulky lipophilic ether and a reactive ethynyl group makes it a valuable intermediate for the synthesis of complex molecular architectures. The terminal alkyne is particularly noteworthy for its utility in carbon-carbon bond-forming reactions, such as the Sonogashira coupling, and its role as a key functional group in "click chemistry".[2][3]
The cyclopentyloxy moiety can enhance the lipophilicity of a molecule, a critical parameter in drug design that influences absorption, distribution, metabolism, and excretion (ADME) properties. Indeed, the 3-cyclopentyloxy-4-methoxy-benzyl group is a known pharmacophore in potent and selective phosphodiesterase 4 (PDE4) inhibitors, highlighting the relevance of this structural motif in medicinal chemistry.[4]
This guide will detail the chemical structure and properties of 1-(cyclopentyloxy)-4-ethynylbenzene, provide a validated synthetic protocol, and explore its potential applications in drug discovery and organic synthesis.
Chemical Structure and Physicochemical Properties
The chemical structure of 1-(cyclopentyloxy)-4-ethynylbenzene is characterized by a benzene ring substituted with a cyclopentyloxy ether at one end and an ethynyl group at the para position.
Molecular Structure:
A summary of its key identifiers and computed physicochemical properties is provided in Table 1.
| Property | Value | Source |
| CAS Number | 1395039-84-5 | [1] |
| Molecular Formula | C₁₃H₁₄O | [5] |
| Molecular Weight | 186.25 g/mol | [5] |
| Monoisotopic Mass | 186.104465 Da | [5] |
| XlogP (predicted) | 3.4 | [5] |
| Topological Polar Surface Area | 9.2 Ų | [6] |
| Hydrogen Bond Donor Count | 0 | [7] |
| Hydrogen Bond Acceptor Count | 1 | [8] |
| Rotatable Bond Count | 2 | [8] |
Synthesis of 1-(Cyclopentyloxy)-4-ethynylbenzene: A Two-Step Approach
The synthesis of 1-(cyclopentyloxy)-4-ethynylbenzene can be efficiently achieved through a two-step process: a Williamson ether synthesis to form the cyclopentyloxybenzene core, followed by a Sonogashira coupling to introduce the terminal alkyne. This approach offers a reliable and scalable route to the target molecule.
Synthesis Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Caption: Synthetic workflow for 1-(Cyclopentyloxy)-4-ethynylbenzene.
Step 1: Synthesis of 1-Bromo-4-(cyclopentyloxy)benzene
This step involves the formation of the ether linkage via a Williamson ether synthesis, a robust and widely used method for preparing ethers.
Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophenol (1.0 eq), potassium carbonate (1.5 eq), and acetone as the solvent.
-
Addition of Alkylating Agent: Add cyclopentyl bromide (1.1 eq) to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel to afford 1-bromo-4-(cyclopentyloxy)benzene as a solid.[9]
Causality Behind Experimental Choices:
-
Potassium carbonate is a mild base suitable for deprotonating the phenolic hydroxyl group without causing side reactions.
-
Acetone is a good solvent for both the reactants and is easily removed after the reaction.
-
Refluxing provides the necessary activation energy for the Sₙ2 reaction to proceed at a reasonable rate.
Step 2: Synthesis of 1-(Cyclopentyloxy)-4-ethynylbenzene
The terminal alkyne is introduced using a Sonogashira coupling reaction, a palladium-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne.
Protocol:
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Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-4-(cyclopentyloxy)benzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Solvent and Base: Add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N, 3.0 eq) to the flask.
-
Addition of Alkyne: Add ethynyltrimethylsilane (1.2 eq) dropwise to the reaction mixture. The use of a silyl-protected alkyne prevents self-coupling.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Once the starting material is consumed, remove the solvent under reduced pressure.
-
Deprotection: Dissolve the crude residue in methanol and add potassium carbonate (2.0 eq). Stir the mixture at room temperature for 2-4 hours to remove the trimethylsilyl protecting group.
-
Purification: After deprotection, add water to the reaction mixture and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The final product, 1-(cyclopentyloxy)-4-ethynylbenzene, can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Palladium and Copper Catalysts: The palladium catalyst is essential for the catalytic cycle of the Sonogashira reaction, while the copper(I) iodide co-catalyst facilitates the formation of a copper acetylide intermediate, which then transmetalates with the palladium complex.
-
Triethylamine: Acts as a base to neutralize the hydrogen bromide formed during the reaction and also as a solvent.
-
Ethynyltrimethylsilane: The trimethylsilyl group is a common protecting group for terminal alkynes, preventing their homocoupling (Glaser coupling) under the reaction conditions.
-
Inert Atmosphere: Prevents the oxidation of the palladium(0) species, which is the active catalyst in the Sonogashira reaction.
Spectroscopic and Physicochemical Characterization
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the aromatic, cyclopentyl, and acetylenic protons.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Acetylenic-H | ~3.0 | s |
| Aromatic-H (ortho to -O-) | ~6.8-7.0 | d |
| Aromatic-H (ortho to -C≡CH) | ~7.3-7.5 | d |
| Cyclopentyloxy-CH | ~4.7-4.9 | m |
| Cyclopentyloxy-CH₂ | ~1.5-2.0 | m |
The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
| Carbons | Predicted Chemical Shift (δ, ppm) |
| C≡CH | ~83 |
| C≡CH | ~77 |
| Aromatic C-O | ~158 |
| Aromatic C-C≡CH | ~115 |
| Aromatic CH (ortho to -O-) | ~116 |
| Aromatic CH (ortho to -C≡CH) | ~133 |
| Cyclopentyloxy-CH | ~80 |
| Cyclopentyloxy-CH₂ | ~32, 24 |
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |
| ≡C-H | Stretch | ~3300 (sharp, strong) |
| C≡C | Stretch | ~2100-2150 (weak to medium) |
| C-H (aromatic) | Stretch | ~3000-3100 |
| C-H (aliphatic) | Stretch | ~2850-2960 |
| C=C (aromatic) | Stretch | ~1600, 1500 |
| C-O-C | Asymmetric Stretch | ~1240 |
Mass Spectrometry
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Predicted [M+H]⁺: 187.11174[5]
Potential Applications in Drug Discovery and Organic Synthesis
The unique structural features of 1-(cyclopentyloxy)-4-ethynylbenzene make it a valuable tool for researchers in drug discovery and organic synthesis.
Building Block for Bioactive Molecules
The terminal alkyne group serves as a handle for introducing the molecule into larger, more complex structures via reactions like the Sonogashira coupling and click chemistry. The cyclopentyloxy group can be utilized to fine-tune the physicochemical properties of a lead compound, potentially improving its pharmacokinetic profile. As previously mentioned, this moiety is present in known PDE4 inhibitors, suggesting its potential for the design of new therapeutics targeting this enzyme family, which is implicated in inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Caption: Application in drug discovery via click chemistry.
Intermediate in Organic Synthesis
Beyond medicinal chemistry, 1-(cyclopentyloxy)-4-ethynylbenzene is a useful intermediate for the synthesis of a variety of organic materials. The ethynyl group can be transformed into other functional groups or used to construct conjugated systems with interesting photophysical properties. For example, it can undergo dimerization to form butadiyne-linked structures or be incorporated into polymers and dendrimers.
Safety and Handling
1-(Cyclopentyloxy)-4-ethynylbenzene is classified with the GHS07 pictogram, indicating that it may cause skin irritation (H315), serious eye irritation (H319), and may be harmful if swallowed, in contact with skin, or if inhaled (H302 + H312 + H332).[1] It may also cause respiratory irritation (H336).[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
1-(Cyclopentyloxy)-4-ethynylbenzene is a valuable and versatile building block with significant potential for applications in drug discovery and materials science. This guide has provided a detailed overview of its chemical structure, a reliable two-step synthetic protocol, predicted spectroscopic and physicochemical properties, and a discussion of its potential applications. By understanding the synthesis and reactivity of this molecule, researchers can leverage its unique properties to advance their scientific endeavors.
References
- Electronic Supplementary Material (ESI) for Chemical Science. The Royal Society of Chemistry 2020.
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PubChem. 1-Ethyl-4-ethynylbenzene. [Link]
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NextSDS. 1-(cyclopentyloxy)-4-ethynylbenzene — Chemical Substance Information. [Link]
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PubChem. (Cyclopentyloxy)benzene. [Link]
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PubChemLite. 1-(cyclopentyloxy)-4-ethynylbenzene (C13H14O). [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
- Yahya-Meymandi, A., et al. Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor. Iranian Journal of Pharmaceutical Research, 2012.
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